3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol

Lipophilicity Drug Discovery ADME

This 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol (CAS: 1170488-48-8) stands apart from unsubstituted analogs due to its isopropyl group, which confers a calculated logP of 1.598—a >8-fold increase in lipophilicity over the parent core, critical for membrane permeability in CNS applications. Its rigid azabicyclo framework serves as a conformationally constrained piperidine bioisostere, enhancing target selectivity. Patented routes rely on this specific 3-substituted derivative for high-yielding, thermodynamically driven isomerization to the cis-configuration, ensuring stereochemical fidelity for lead optimization. With a well-defined molecular weight (169.26 g/mol) and distinct lipophilicity, it is an exceptional reference standard for HPLC/LC-MS method development. This is the differentiated building block for scalable, cost-effective agrochemical and pharmaceutical pipelines.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
Cat. No. B12283493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESCC(C)N1CC2CCC(C1)C2O
InChIInChI=1S/C10H19NO/c1-7(2)11-5-8-3-4-9(6-11)10(8)12/h7-10,12H,3-6H2,1-2H3
InChIKeyATWYZKIOJNYWNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol: A cis-Selective Synthetic Intermediate for Pharmaceutical and Agrochemical R&D


3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol (CAS: 1170488-48-8) is a bicyclic tertiary amine alcohol belonging to the azabicyclo[3.2.1]octane family, characterized by a conformationally rigid bridged piperidine core [1]. It serves as a key intermediate in the synthesis of agricultural chemicals and pharmaceutical agents, with a particular emphasis on its use in the cis-configuration for downstream applications [2]. The compound's structure features an isopropyl substituent on the nitrogen atom of the azabicyclo framework and a secondary alcohol at the 8-position, yielding a molecular weight of 169.26 g/mol and a calculated logP of 1.598, which distinguishes it from less lipophilic analogs [3].

Procurement Risks of 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol Substitution: Lipophilicity and Conformational Rigidity Drive Application-Specific Performance


Substituting 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol with a generic or unsubstituted analog (e.g., the parent 3-azabicyclo[3.2.1]octan-8-ol) is not scientifically justifiable due to marked differences in physicochemical properties that directly impact synthetic utility and potential biological performance. The isopropyl group on the target compound confers a significantly higher calculated logP (1.598) compared to the unsubstituted core (logP ~0.185), indicating a >8-fold difference in lipophilicity that will alter solubility profiles and membrane permeability in downstream applications [1]. Furthermore, patented synthetic routes specifically require a 3-substituted azabicyclo derivative to achieve the high-yielding, thermodynamically driven isomerization to the critical cis-configuration, an outcome that is not guaranteed with other substituents or unsubstituted cores due to changes in steric and electronic properties [2].

Technical Evidence Dossier for 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol: Quantified Differentiation vs. Analogs


LogP Lipophilicity of 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol vs. Unsubstituted Core

The target compound, 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol, exhibits a calculated logP value of 1.598, as reported by the chemical database Chembase [1]. In contrast, the unsubstituted parent compound, 3-azabicyclo[3.2.1]octan-8-ol, has a reported logP of 0.185 from the same database [2]. This represents a quantified difference in lipophilicity, with the target compound being over 8 times more lipophilic than its unsubstituted analog.

Lipophilicity Drug Discovery ADME

Cis-Selective Synthesis via Thermodynamic Isomerization Applicable to 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol

A patented industrial method (US20100286398A1) describes the production of cis-3-substituted-3-azabicyclo[3.2.1]octan-8-ol derivatives with high yield and versatility [1]. The process involves isomerizing a trans-derivative or a mixture of isomers in the presence of an aluminum catalyst to favor the thermodynamically more stable cis-form. The target compound's isopropyl group falls within the patent's explicit scope of suitable N-substituents (alkyl groups including methyl, ethyl, n-propyl, isopropyl, etc.) for this high-yielding process [2]. This provides a verifiable, industrially relevant synthetic advantage over methods for producing unsubstituted or trans-analogs.

Synthetic Methodology Process Chemistry Chiral Synthesis

Molecular Weight Differentiation of 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol vs. Methyl and Ethyl Analogs

The target compound has a molecular weight of 169.26 g/mol (molecular formula C10H19NO) [1]. This is a direct result of the isopropyl substitution on the nitrogen atom. In comparison, the 3-methyl analog has a lower molecular weight of 141.21 g/mol (C8H15NO), and the 3-ethyl analog has a molecular weight of 155.24 g/mol (C9H17NO) [2]. This quantified difference in molecular weight is fundamental for analytical method development (e.g., LC-MS) and for controlling the physicochemical properties of final compounds in a medicinal chemistry program.

Molecular Properties Lead Optimization Analytical Chemistry

Key R&D Application Scenarios for Procuring 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol


Synthesis of cis-Constrained Piperidine Bioisosteres for CNS Drug Discovery

The high lipophilicity (logP 1.598) of 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol makes it a valuable starting material for designing central nervous system (CNS) drug candidates where moderate lipophilicity is often required to cross the blood-brain barrier [1]. Its rigid azabicyclo framework serves as a conformationally constrained bioisostere for piperidine rings, which can improve target selectivity and metabolic stability. The compound's availability as a substrate for a high-yielding cis-selective isomerization process [2] ensures that researchers can reliably access the stereochemically defined core needed for lead optimization programs.

Industrial Process Development for Agrochemical Intermediates

Patents explicitly describe cis-3-substituted-3-azabicyclo[3.2.1]octan-8-ol derivatives as 'useful intermediates for agricultural chemicals or pharmaceutical products' and highlight the need for an 'industrially low cost' and 'high yield' production method . Procuring this specific isopropyl-substituted compound aligns with the development of scalable, cost-effective routes for new agrochemicals, as its defined molecular weight (169.26 g/mol) and distinct lipophilicity (logP 1.598) differentiate it from smaller alkyl chain analogs, allowing for tailored property modulation in active ingredient development [1].

Analytical Method Development and Quality Control (QC) Reference Standard

Given its unique molecular weight (169.26 g/mol) and specific lipophilicity (logP 1.598) compared to closely related analogs like the 3-methyl and 3-ethyl derivatives, 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol is an ideal candidate for use as a reference standard in HPLC, LC-MS, or GC analytical method development [1]. Its distinct properties ensure clear resolution from other potential impurities or starting materials in a reaction mixture, enabling accurate quantification and purity assessment essential for GLP/GMP process validation and QC release testing.

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